![molecular formula C14H8BrN3 B1532773 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 864941-90-2](/img/structure/B1532773.png)

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Descripción general

Descripción

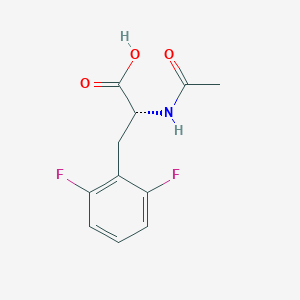

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile (BIBP) is an organic compound that has recently been studied for its potential uses in a variety of scientific research applications. BIBP is a heterocyclic compound, which means it contains a ring of atoms with at least one atom of a different element than the others. It is a colorless solid that is soluble in water and has a molecular weight of 289.08 g/mol. BIBP is a relatively new compound and has been the focus of a number of research studies in the past few years.

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

Research in structural chemistry has explored compounds closely related to 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile, focusing on their crystal structures and synthesis. These studies have implications for the development of biologically active compounds, potentially antitumor drugs. The crystal structures of benzimidazole derivatives have been elucidated, offering insights into their molecular and crystalline states, which could inform the synthesis of new materials or pharmaceuticals (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Material Science Applications

In material science, the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers demonstrates the utility of pyridine derivatives in creating materials with excellent thermal stability and mechanical properties. These materials have potential applications in electronics due to their low dielectric constants (Wang, Li, Ma, Zhang, & Gong, 2006).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the development of new compounds with potential antitumor activity against specific cancer cells showcases the application of benzimidazole and pyridine derivatives in drug design. These compounds are studied for their DNA binding properties and molecular docking, indicating a promising avenue for the design of new anticancer drugs (Bera, Aher, Brandão, Manna, Bhattacharyya, Pramanik, Mandal, Das, & Bera, 2021).

Synthetic Organic Chemistry

In synthetic organic chemistry, research has focused on the development of efficient synthesis methods for pyrido[1,2-a]benzimidazoles, leveraging direct copper-catalyzed amination. This has implications for both medicinal chemistry, due to the biological significance of these compounds, and materials chemistry, for their potential use in fluorescence and solubility applications (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).

Mecanismo De Acción

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to form the imidazo[1,2-a]pyridine core .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry .

Result of Action

The imidazo[1,2-a]pyridine core is known to be a pharmacophore in many biologically active molecules .

Propiedades

IUPAC Name |

4-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBWVHDCJAFYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1532692.png)

![Methyl 3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1532695.png)

![4-Boc-4,7-diazaspiro[2.5]octane](/img/structure/B1532698.png)

![3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1532700.png)

![7-Propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-ol](/img/structure/B1532707.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)

![1-[2-(Methylamino)ethyl]cyclopentanol](/img/structure/B1532712.png)